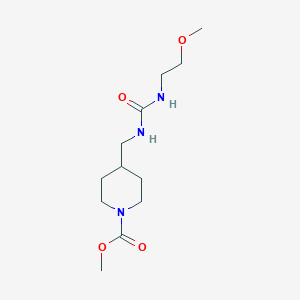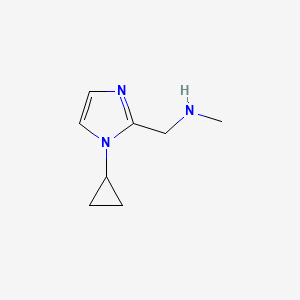![molecular formula C13H16N6O3S B2650587 1-[5-(pyrrolidin-1-ylsulfonyl)pyridin-2-yl]-1H-imidazole-4-carbohydrazide CAS No. 1986550-08-6](/img/structure/B2650587.png)
1-[5-(pyrrolidin-1-ylsulfonyl)pyridin-2-yl]-1H-imidazole-4-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “1-[5-(pyrrolidin-1-ylsulfonyl)pyridin-2-yl]-1H-imidazole-4-carbohydrazide” is a complex organic molecule that contains several functional groups. These include a pyrrolidine ring, a pyridine ring, an imidazole ring, and a carbohydrazide group .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. The pyrrolidine ring could be formed using a variety of methods, including ring-closing metathesis or cyclization reactions . The pyridine and imidazole rings could be formed through condensation reactions or cyclization of appropriate precursors .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The pyrrolidine ring is a five-membered ring with one nitrogen atom, while the pyridine and imidazole rings are six-membered rings with two nitrogen atoms .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions. The pyrrolidine ring could undergo reactions at the nitrogen atom, such as alkylation or acylation. The pyridine and imidazole rings could undergo electrophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the specific arrangement of its atoms and the functional groups present. For example, it would likely be a solid at room temperature, and its solubility in water would depend on the polarity of its functional groups .Scientific Research Applications
Chemical Scaffold and Therapeutic Agents
The imidazo[1,2-a]pyridine scaffold, closely related to the chemical structure , is recognized for its broad applications in medicinal chemistry. This scaffold is known as a "drug prejudice" due to its versatility in generating compounds with anticancer, antimycobacterial, antileishmanial, anticonvulsant, antimicrobial, antiviral, antidiabetic, and insecticidal activities. The wide range of derivatives from this scaffold offers promising avenues for novel therapeutic agents. Structural modifications of this scaffold aim to develop new derivatives and construct potential drug-like chemical libraries for biological screening, searching for new therapeutic agents (A. Deep et al., 2016).
Antifungal Activity
Imidazo[1,2-a]pyridine derivatives have been synthesized and evaluated for their antifungal activities. Specifically, compounds such as 2-(imidazo[1,2-a]pyridin-2-ylcarbonyl)-N-substituted hydrazinecarbothioamides and N'-(3-substituted-4-oxo-1,3-thiazolidin-2-ylidene)imidazo[1,2-a]pyridine-2-carbohydrazides showed moderate antifungal activity against various fungal strains. These findings underscore the potential of imidazo[1,2-a]pyridine derivatives as antifungal agents, with specific compounds demonstrating high activity against certain fungal species (Füsun Göktaş et al., 2014).
Antibacterial Evaluation
A novel set of pyrrolo[3,2-c]carbazole-2-carbohydrazides has been developed and assessed for antibacterial properties. These compounds were tested against multi-drug resistant (MDR) pathogens like colistin-resistant Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, Escherichia coli, and Staphylococcus aureus. The study highlighted some compounds' promising antibacterial activity, indicating the potential of imidazo[1,2-a]pyridine derivatives in addressing nosocomial infections caused by MDR pathogens (Mehmet F. Sağlam et al., 2021).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-(5-pyrrolidin-1-ylsulfonylpyridin-2-yl)imidazole-4-carbohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N6O3S/c14-17-13(20)11-8-18(9-16-11)12-4-3-10(7-15-12)23(21,22)19-5-1-2-6-19/h3-4,7-9H,1-2,5-6,14H2,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RALQEKSBVNRNJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CN=C(C=C2)N3C=C(N=C3)C(=O)NN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N6O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 3-{2-[(2,4-dichlorobenzoyl)oxy]ethoxy}-5-{[(dimethylamino)methylene]amino}-4-isoxazolecarboxylate](/img/structure/B2650506.png)
![N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)propane-1-sulfonamide](/img/structure/B2650507.png)


![1-(4-fluorophenyl)-N-(1-methoxypropan-2-yl)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-6-amine](/img/structure/B2650512.png)


![6-(2,3-Dimethylphenyl)-2,4-dimethyl-7-phenylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2650517.png)



![N-(3,4-dimethoxyphenyl)-3-{[methyl(4-methylphenyl)amino]sulfonyl}-4-phenylthiophene-2-carboxamide](/img/structure/B2650525.png)
